![molecular formula C9H8FNS B12941678 (5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
(5-Fluorobenzo[b]thiophen-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluorobenzo[b]thiophen-4-yl)methanamine is a chemical compound that belongs to the class of fluorinated benzothiophenes. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzothiophene ring and a methanamine group at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. Direct fluorination of thiophene with molecular fluorine (F2) is one approach, although it is not highly selective due to the extreme reactivity of molecular fluorine . Another method involves the use of gaseous SF3+, which acts as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain pure solid crystals .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluorobenzo[b]thiophen-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophenes .
Applications De Recherche Scientifique
(5-Fluorobenzo[b]thiophen-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (5-Fluorobenzo[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorobenzo[b]thiophen-2-yl)methanol: Another fluorinated benzothiophene with a hydroxyl group at the 2-position.
(3-Chloro-4,7-difluorobenzo[b]thiophen-2-yl)methanamine: A similar compound with additional chlorine and fluorine substitutions.
Uniqueness
(5-Fluorobenzo[b]thiophen-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the methanamine group at the 4-position makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H8FNS |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(5-fluoro-1-benzothiophen-4-yl)methanamine |
InChI |
InChI=1S/C9H8FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2 |
Clé InChI |
RJQJPUJXDMPZHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)C(=C1F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)





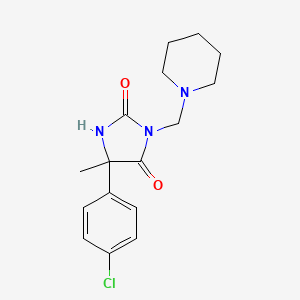
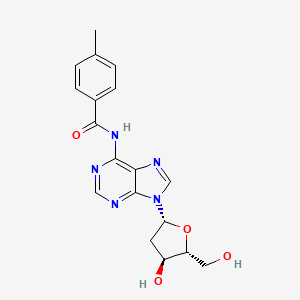

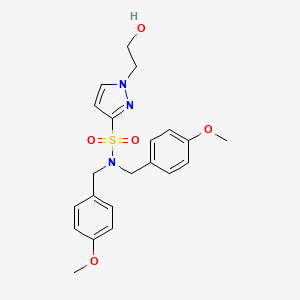
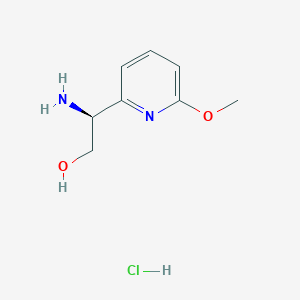
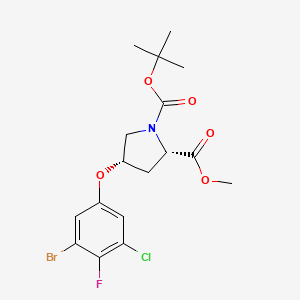
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
